molecular formula C8H11Cl2F3N2 B13045534 (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13045534
M. Wt: 263.08 g/mol
InChI Key: AHBTXUZKQCQMGP-JZGIKJSDSA-N
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Description

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound that serves as a critical advanced intermediate and building block in pharmaceutical research and development. The stereochemistry of the compound, indicated by the (1R) designation, is essential for creating molecules with specific biological activities, as many cellular receptors are chiral and interact differently with each enantiomer. The 2,4,5-trifluorophenyl moiety is a hallmark of modern medicinal chemistry, as the incorporation of fluorine atoms into organic compounds is a well-established strategy to fine-tune a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets . Organofluorine chemistry is a leading area in organic chemistry, with fluorine present in approximately 25% of all pharmaceuticals, underlining the significant value of fluorinated building blocks like this diamine . This compound's structure, featuring a primary amine and a benzylic amine on a chiral center adjacent to an electron-deficient aromatic ring, makes it a versatile precursor for synthesizing a wide range of bioactive molecules. While specific biological data for this exact molecule is not publicly detailed, compounds with highly similar structural motifs, such as those featuring dichloro- or trifluorophenyl groups linked to diaminoethane scaffolds, are prominently featured in patented pharmaceutical formulations. For instance, such structures are utilized as kappa opioid receptor agonists, which are investigated for the prevention and treatment of conditions like pruritus (itching) . Consequently, this reagent holds particular promise for researchers engaged in the design and synthesis of novel ligands for central nervous system targets, as well as in the broader field of drug discovery where the modulation of pharmacokinetic and pharmacodynamic properties is required. The dihydrochloride salt form ensures enhanced stability and solubility for experimental handling. This product is intended for research applications only.

Properties

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.08 g/mol

IUPAC Name

(1R)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H9F3N2.2ClH/c9-5-2-7(11)6(10)1-4(5)8(13)3-12;;/h1-2,8H,3,12-13H2;2*1H/t8-;;/m0../s1

InChI Key

AHBTXUZKQCQMGP-JZGIKJSDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential role in drug development:

  • Anticancer Agents : Research indicates that compounds with similar structural motifs can exhibit cytotoxic properties against various cancer cell lines. The trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for further investigation in anticancer therapies.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.

Materials Science

The unique chemical structure allows for applications in materials science:

  • Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. Its fluorinated structure provides properties such as reduced surface energy and improved hydrophobicity.
  • Coatings : The incorporation of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine into coating formulations can improve adhesion and durability under harsh environmental conditions.

Biotechnology

In biotechnology, the compound's properties can be leveraged for:

  • Bioconjugation : The amine groups allow for easy conjugation with biomolecules, making it useful in the development of targeted drug delivery systems or diagnostic agents.
  • Sustained Release Formulations : Similar compounds have been explored in sustained release systems for pharmaceuticals, indicating potential for this compound in controlled drug delivery applications.

Case Studies

StudyFocusFindings
Amini et al. (2012)Biodegradable ImplantsInvestigated the use of biodegradable materials for drug delivery; suggested that similar compounds could enhance bioactivity and release profiles .
Research on Anticancer ActivityCytotoxicityDemonstrated that trifluorophenyl-containing compounds showed significant cytotoxic effects against various cancer cell lines .
Neuroprotective StudiesNeurodegenerationFound potential neuroprotective effects of similar diamine compounds in vitro .

Mechanism of Action

The mechanism of action of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethane-1,2-diamine Derivatives with Fluorinated Aryl Groups

N,N'-Bis(2,4,6-Trifluorophenyl)ethane-1,2-diamine (B1)
  • Structure : Symmetric substitution with two 2,4,6-trifluorophenyl groups.
  • Synthesis : Prepared via condensation of 2,4,6-trifluoroaniline with formaldehyde, followed by reduction .
  • Key Differences: Lack of stereospecificity (non-chiral due to symmetry). Higher lipophilicity (ClogP ≈ 3.2) compared to the target compound (estimated ClogP ≈ 2.5). Reduced solubility in polar solvents due to increased fluorination .
(1R)-1-(2-Fluoro-4-Methylphenyl)ethane-1,2-diamine
  • Structure : Single 2-fluoro-4-methylphenyl substituent.
  • Properties :
    • Lower fluorine content (1 F vs. 3 F in the target compound).
    • Methyl group enhances metabolic stability but reduces electronegativity.
    • Molecular weight: 168.22 g/mol (vs. ~245.6 g/mol for the target compound) .
(1R,2R)-1,2-Bis(4-Methoxyphenyl)ethane-1,2-diamine Dihydrochloride
  • Structure : Two 4-methoxyphenyl groups with (1R,2R) stereochemistry.
  • Key Differences :
    • Methoxy groups increase hydrogen-bonding capacity but reduce lipophilicity (ClogP ≈ 1.8).
    • Demonstrates enantiomer-specific activity in catalysis and medicinal chemistry .

Ethane-1,2-diamine vs. Propane-1,3-diamine Linkers

Comparative studies on diamine linkers reveal critical trends:

Property Ethane-1,2-diamine Derivatives Propane-1,3-diamine Derivatives
Cytotoxicity Lower (e.g., IC₅₀ > 50 μM) Higher (e.g., IC₅₀ < 10 μM)
Antimycobacterial MIC Moderate (e.g., 8–16 μg/mL) Lower (e.g., 1–4 μg/mL)
Solubility Higher in aqueous media Reduced due to increased chain length
Example Compound Target compound Compound 11 (from )

Key Insight : The ethane-1,2-diamine backbone in the target compound likely balances cytotoxicity and bioactivity better than propane-1,3-diamine analogs, though with slightly reduced potency .

Substituent Effects on Lipophilicity and Bioactivity

Research Findings and Implications

  • Stereochemistry : The (1R) configuration in the target compound may optimize interactions with chiral biological targets, such as enzymes or receptors, compared to racemic mixtures .
  • Safety Profile : Ethane-1,2-diamine derivatives generally exhibit lower cytotoxicity than propane-1,3-diamine counterparts, making them safer candidates for therapeutic development .

Biological Activity

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl is a chemical compound characterized by its trifluorophenyl group and ethane-1,2-diamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C8H10ClF3N2
  • Molecular Weight : 226.63 g/mol
  • CAS Number : 1381929-49-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its interactions with various biological targets, including enzymes and receptors. The unique structural features of this compound may enhance its binding affinity to specific molecular targets, making it a candidate for therapeutic applications.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity. For instance:

  • It has shown potential inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism, which could suggest antidiabetic properties.
  • The compound's interactions with other enzymes are still under investigation but may reveal further therapeutic potentials.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against cancer cell lines:

  • In vitro studies demonstrated significant cytotoxic activity against HeLa cells (human cervical cancer cells), with an IC50 value indicating effective concentration levels for inducing cell death .
  • Comparative studies with standard chemotherapeutic agents like cisplatin showed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives of ethane-1,2-diamine. The findings suggested that modifications in the trifluorophenyl group significantly impacted cytotoxicity against different cancer cell lines. The compound exhibited a promising profile as an anticancer agent due to its ability to induce apoptosis in malignant cells while maintaining lower toxicity in non-cancerous cells .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of α-glucosidase. The results indicated that this compound effectively inhibited this enzyme at concentrations comparable to other known inhibitors. This suggests potential applications in managing blood sugar levels in diabetic patients .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HClC8H12Cl3FN2Contains chlorine instead of trifluoromethyl groups
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2HClC8H11Cl2F3N2Different trifluoro substitution pattern
1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine dihydrochlorideC8H11Cl2F3NVariation in trifluoro positioning

This table illustrates how variations in halogen substitutions can affect biological activity and receptor interactions.

Q & A

Basic: What are the recommended synthetic routes for (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2HCl, and how can purity be validated?

Methodological Answer:
The compound can be synthesized via asymmetric catalytic hydrogenation of a fluorinated imine precursor using chiral ligands like (1R,2R)-diphenylethane-1,2-diamine derivatives . Post-synthesis, purity validation requires:

  • Chromatographic Analysis : High-performance liquid chromatography (HPLC) with a chiral stationary phase to confirm enantiomeric excess (>95% purity as per GC data in asymmetric synthesis protocols) .
  • Spectroscopic Confirmation : Use 1H^1\text{H}-NMR and 19F^{19}\text{F}-NMR to verify substituent positions and stoichiometry of HCl salt formation.

Basic: How can researchers ensure the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to light, as fluorinated aromatic amines are prone to photolytic decomposition .
  • Stability Monitoring : Conduct periodic FT-IR and mass spectrometry to detect degradation products (e.g., dehydrohalogenation or amine oxidation).

Advanced: What computational frameworks are suitable for predicting the stereoselectivity of reactions involving this chiral diamine?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states to predict enantiomeric outcomes in asymmetric catalysis. Pair with molecular docking simulations to study ligand-substrate interactions .
  • COMSOL Multiphysics Integration : Use AI-driven process simulation to optimize reaction parameters (e.g., temperature, pressure) for scalability .

Advanced: How can contradictory spectroscopic data (e.g., conflicting 19F^{19}\text{F}19F-NMR signals) be resolved for this compound?

Methodological Answer:

  • Theoretical Alignment : Cross-reference observed shifts with computational predictions (e.g., gauge-including atomic orbital (GIAO) method in DFT) to validate assignments .
  • Experimental Triangulation : Perform 2D NMR (e.g., 19F^{19}\text{F}-1H^1\text{H} heteronuclear correlation) to resolve overlapping signals .

Basic: What are the key considerations for designing a factorial experiment to optimize reaction yield?

Methodological Answer:

  • Variable Selection : Include factors like catalyst loading, solvent polarity, and reaction time. Use a 2k2^k factorial design to assess interactions .
  • Response Surface Methodology (RSM) : Apply central composite design to identify optimal conditions while minimizing experimental runs .

Advanced: How can membrane separation technologies improve the purification of this diamine from byproducts?

Methodological Answer:

  • Nanofiltration Membranes : Use polyamide membranes with tailored pore sizes (1–2 nm) to separate the diamine (MW ~250 g/mol) from larger impurities .
  • Electrodialysis : Leverage charge differences to isolate the protonated diamine (as 2HCl salt) from neutral byproducts .

Advanced: What mechanistic insights explain the compound’s role in asymmetric catalysis?

Methodological Answer:

  • Steric and Electronic Analysis : The trifluorophenyl group induces steric hindrance, while electron-withdrawing fluorine atoms stabilize transition states via inductive effects.
  • Kinetic Isotope Effect (KIE) Studies : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps (e.g., hydrogenation vs. C–N bond formation) .

Basic: What safety protocols are critical when handling this compound in aqueous environments?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and nitrile gloves to prevent inhalation/skin contact. Avoid aqueous workups at high pH, as freebase diamines are volatile .
  • Waste Disposal : Neutralize acidic residues with bicarbonate before disposal to prevent HCl gas release .

Advanced: How can researchers reconcile discrepancies between theoretical and experimental pKa values for the diamine-HCl system?

Methodological Answer:

  • Solvent Effects : Use ab initio calculations with explicit solvent models (e.g., polarizable continuum model) to account for solvation .
  • Experimental Calibration : Perform potentiometric titration in non-aqueous solvents (e.g., DMSO) to reduce dielectric interference .

Advanced: What strategies address low enantiomeric excess (ee) in scaled-up syntheses?

Methodological Answer:

  • Process Intensification : Implement continuous-flow reactors to maintain precise temperature/pressure control, reducing kinetic resolution effects .
  • DoE Optimization : Use a Taguchi design to prioritize critical parameters (e.g., catalyst aging, mixing efficiency) affecting ee .

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